![molecular formula C18H13BrN6OS B2685432 N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-60-9](/img/structure/B2685432.png)
N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 3 and a thioacetamide moiety at position 4.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN6OS/c19-13-3-5-14(6-4-13)21-16(26)11-27-17-8-7-15-22-23-18(25(15)24-17)12-2-1-9-20-10-12/h1-10H,11H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDBEAKHJCPMLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated phenyl derivative.
Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage, which can be achieved through a nucleophilic substitution reaction involving a thioacetamide precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Reaction Types
The compound undergoes diverse chemical transformations due to its multifunctional structure, including:
-
Hydrolysis : The thioester group (-S-CO-NH-) can hydrolyze under acidic or basic conditions to form carboxylic acids or thiols.
-
Oxidation : The sulfanyl (-S-) moiety may oxidize to sulfoxides or sulfones using agents like hydrogen peroxide or m-CPBA.
-
Reduction : The acetamide group can be reduced to amines or alcohols using reagents such as LiAlH₄.
-
Substitution : The bromophenyl group may undergo nucleophilic aromatic substitution, while the triazolopyridazine core could participate in alkylation or acylation reactions.
Reagents and Reaction Conditions
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Hydrolysis | NaOH (aqueous) | Reflux, 2–4 h | Carboxylic acid derivative |
Oxidation | m-CPBA (metachloroperbenzoic acid) | Dichloromethane, 0°C–RT | Sulfoxide/sulfone analogs |
Reduction | LiAlH₄ | THF, 0°C–RT | Amine or alcohol derivatives |
Substitution | Grignard reagents, alkyl halides | DMF, 80°C | Alkylated derivatives |
Hydrolysis of the Thioester Group
The thioacetamide moiety (-S-CO-NH-) can hydrolyze under basic conditions to yield a carboxylic acid derivative, as observed in similar triazolopyridazine compounds . This reaction is critical for generating intermediates in drug development.
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group is prone to oxidation, forming sulfoxides or sulfones. For example, m-CPBA selectively oxidizes the sulfanyl group to generate sulfoxides, which may enhance metabolic stability .
Reduction of the Acetamide Group
Reduction of the acetamide group (-CO-NH-) with LiAlH₄ converts it to an amine (-CH₂-NH₂), altering its biological activity. This reaction is pivotal for exploring structure-activity relationships .
Substitution Reactions
The bromophenyl group may undergo nucleophilic aromatic substitution with strong nucleophiles (e.g., Grignard reagents) under high-temperature conditions, while the triazolopyridazine core can participate in alkylation or acylation .
Biological Implications
Reaction | Biological Impact |
---|---|
Hydrolysis | Converts to more polar derivatives, affecting solubility and bioavailability. |
Oxidation | Enhanced stability and altered binding affinity to molecular targets. |
Reduction | Modulates enzyme inhibition or receptor binding potential. |
Substitution | Introduces functional groups that improve selectivity or potency against therapeutic targets. |
Comparative Analysis of Structural Variants
Applications De Recherche Scientifique
Antitumor Activity
Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant antitumor properties. For instance, compounds similar to N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been tested against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC₅₀ values for these compounds suggest potent inhibitory effects on tumor growth, with some derivatives showing IC₅₀ values in the nanomolar range .
c-Met Kinase Inhibition
The compound has shown promise as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase implicated in various cancers. Inhibitors targeting this pathway can impede tumor growth and metastasis. Studies have demonstrated that certain derivatives can effectively inhibit c-Met kinase activity at low concentrations, indicating their potential as therapeutic agents in oncology .
Antimicrobial Properties
Certain derivatives of the compound have also been evaluated for their antimicrobial activity against various pathogens. The presence of the thioacetamide moiety enhances the interaction with bacterial enzymes, leading to increased efficacy against resistant strains .
Case Studies
-
Study on Antitumor Efficacy :
- A series of novel triazolo-pyridazine derivatives were synthesized and tested against A549 and MCF-7 cell lines.
- Results indicated that several compounds exhibited IC₅₀ values below 1 μM, suggesting high potency against these cancer types.
-
c-Met Inhibition Study :
- Derivatives were evaluated for their ability to inhibit c-Met kinase.
- Compound 22i showed an IC₅₀ value of 48 nM, demonstrating strong inhibition and potential for further development as a targeted therapy for cancers driven by c-Met signaling.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Modifications: The triazolopyridazine core in the target compound distinguishes it from simpler acetamide derivatives (e.g., ’s pyrazine-based analog).
Substituent Effects :
- Bromophenyl vs. Methyl/Ethoxyphenyl : The bromine atom in the target compound increases molecular weight (79.9 g/mol) and lipophilicity (clogP ~3.5 estimated) compared to methyl (-CH₃) or ethoxy (-OCH₂CH₃) groups. This may enhance blood-brain barrier penetration or protein binding .
- Thioacetamide Linkage : The thioether (C–S–C) bond in the target compound offers greater metabolic stability than oxygen-based ethers, as sulfur is less prone to oxidative degradation .
Synthetic Routes :
- The target compound likely follows a route similar to ’s acetamide synthesis, involving carbodiimide-mediated coupling (e.g., EDC/HCl) between a carboxylic acid and amine. However, the triazolopyridazine-thioacetamide linkage may require additional steps, such as nucleophilic substitution with a thiol .
Crystallographic and Intermolecular Interactions
- ’s 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide exhibits a dihedral angle of 54.6° between the bromophenyl and pyrazine rings, with intramolecular C–H···O hydrogen bonds forming an S(6) motif. Weak N–H···N and C–H···O interactions stabilize its crystal lattice .
- The sulfur atom in the thioacetamide could participate in S···π interactions, altering packing efficiency compared to oxygen analogs .
Pharmacological Implications (Inferred)
- Triazolopyridazine Derivatives : Compounds like 877634-23-6 and 891117-12-7 are explored as kinase inhibitors due to their planar heterocyclic cores, which mimic ATP’s purine motif .
- Bromine Substitution : Heavy atoms like bromine are often used in fragment-based drug discovery to improve binding affinity via halogen bonds (e.g., with carbonyl oxygen or π-systems) .
Activité Biologique
N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bromophenyl group,
- A triazolo-pyridazine moiety,
- A thioacetamide functional group.
The molecular formula of the compound is , with a molecular weight of approximately 385.3 g/mol .
This compound exhibits its biological activity primarily through the inhibition of specific enzymes. Research indicates that it can inhibit:
- Carbonic anhydrase ,
- Cholinesterase enzymes,
which play crucial roles in various physiological processes .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In comparative studies:
- It demonstrated moderate activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
- In vitro tests showed that it was less active than the standard drug rifampicin but still exhibited promising results against Mycobacterium bovis BCG with MIC values of 31.25 μg/mL .
Anticancer Potential
The compound's anticancer properties have been explored in several studies:
- It showed significant cytotoxic effects on human colon cancer (HCT 116) cell lines with an IC50 value of 4.363 μM, indicating high potency compared to doxorubicin .
- Molecular docking studies suggest that its mechanism may involve the inhibition of tyrosine kinases, which are critical in cancer cell proliferation .
Study 1: Antitubercular Activity
In a study focusing on the design and synthesis of triazole derivatives, this compound was part of a series that showed promising antitubercular activity. The most active derivatives were subjected to further molecular interaction studies to elucidate their binding affinities to target enzymes .
Study 2: Anticancer Efficacy
Another investigation assessed the compound's efficacy against various cancer cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis in cancer cells. The findings support its potential as a lead compound for further development in cancer therapeutics .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how can purity be optimized?
- Methodology :
- Step 1 : Utilize palladium-catalyzed cross-coupling reactions to assemble the triazolopyridazine core, as demonstrated for similar triazolopyridazine derivatives .
- Step 2 : Introduce the thioacetamide moiety via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C) with a molar ratio of 1:1.2 (core:thiol reagent) to minimize side reactions .
- Purity Optimization : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Confirm purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions, particularly the pyridin-3-yl and 4-bromophenyl groups. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and the acetamide carbonyl (δ ~170 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and confirms the triazolopyridazine-thioacetamide linkage geometry .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] peak matching theoretical mass) .
Q. What solvent systems are suitable for in vitro solubility testing of this compound?
- Recommended Solvents :
- Polar aprotic solvents : DMSO (≥50 mg/mL) for stock solutions, diluted in PBS (pH 7.4) for biological assays.
- Co-solvent systems : For low aqueous solubility, use PEG-400/water (1:1 v/v) or cyclodextrin-based formulations .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- SAR Design :
- Core Modifications : Replace the pyridin-3-yl group with pyrimidine or quinoline moieties to assess impact on target binding .
- Substituent Effects : Systematically vary the 4-bromophenyl group (e.g., Cl, CF, OCH) to evaluate electronic and steric contributions.
- Biological Assays : Pair synthetic modifications with in vitro kinase inhibition assays (e.g., BRD4 IC) to correlate structural changes with activity .
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
- Case Example : If tumor suppression efficacy varies between 2D cell monolayers and 3D tumorsphere models:
- Hypothesis : The compound may selectively target cancer stem cells (CSCs) via epigenetic mechanisms (e.g., Lin-28/let-7 pathway modulation) .
- Validation : Perform RNA-seq on treated tumorspheres to identify differentially expressed miRNAs (e.g., let-7 family) and validate using qPCR .
Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic (PK) profile?
- In Vivo PK Protocol :
- Dosing : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in rodent models.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Analysis : Quantify compound levels via LC-MS/MS. Calculate , , and AUC. Note: Bivalent triazolopyridazine derivatives often exhibit prolonged (>6 hours) due to enhanced protein binding .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.